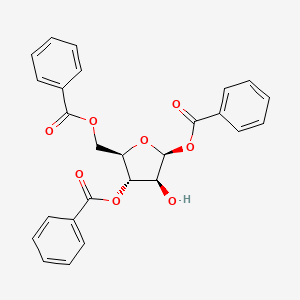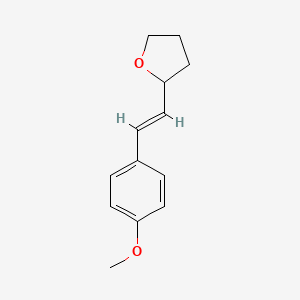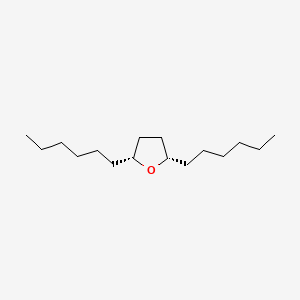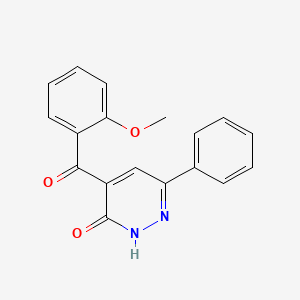
1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is an organic compound that features a dichlorophenyl group and a pyrazinyl group connected by an ethanone linker. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and pyrazine.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with pyrazine in the presence of a base such as sodium hydroxide to form the intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the efficiency and yield of the reaction.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridine ring instead of pyrazine.
1-(3,4-Dichlorophenyl)-2-(quinolin-2-yl)ethan-1-one: Contains a quinoline ring, offering different biological activities.
Uniqueness
1-(3,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties, influencing its reactivity and biological activity.
特性
CAS番号 |
88283-35-6 |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-2-1-8(5-11(10)14)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2 |
InChIキー |
FRGAQULCKRRZTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CC2=NC=CN=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)










